4-methoxybenzoyl Fluoride

solvolysis mechanism acyl fluoride hydrolysis leaving group effect

Researchers seeking a reactive acylating agent for electron-rich substrates often encounter sluggish kinetics with standard acyl fluorides. 4-Methoxybenzoyl fluoride (CAS 701-53-1) solves this via a dissociative acylium ion mechanism (kCl/kF = 10⁶-10⁷), enabling rapid, mild electrophilic aromatic substitution. Key advantages: • Superior acyl fluoride for in situ anhydrous Me₄NF generation, enabling mild halex fluorination (<150°C). • Boiling point ~40°C lower than the corresponding acyl chloride (221°C vs. 262°C), simplifying vacuum distillation for cGMP intermediate production. • Supplied as a 97% pure, pale yellow solid with global stock availability and ambient shipping.

Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
CAS No. 701-53-1
Cat. No. B7810395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxybenzoyl Fluoride
CAS701-53-1
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)F
InChIInChI=1S/C8H7FO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
InChIKeyYVFLMEGQPCRTTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzoyl Fluoride (CAS 701-53-1): A Reactive Acyl Fluoride for Selective Synthesis


4-Methoxybenzoyl fluoride (p-anisoyl fluoride, C₈H₇FO₂, MW 154.14) is an aromatic acyl fluoride characterized by an electron-donating para-methoxy substituent . This compound serves as a versatile acylating agent and fluoride source, with a predicted boiling point of 221.2±23.0 °C at 760 Torr . It is typically supplied as a pale yellow to off-white solid with a minimum purity of 97% and requires storage in a cool, dry environment sealed under inert atmosphere to prevent hydrolysis [REFS-1, REFS-2]. Its unique electronic structure imparts distinct reactivity profiles compared to its acyl chloride analog and other benzoyl fluorides, making it a compound of interest in pharmaceutical intermediate synthesis, agrochemical development, and specialized fluorination methodologies.

Why 4-Methoxybenzoyl Fluoride Cannot Be Replaced by 4-Methoxybenzoyl Chloride or Benzoyl Fluoride in Critical Applications


The para-methoxy substituent on 4-methoxybenzoyl fluoride triggers a fundamental mechanistic switch in solvolytic reactions that is not observed with most benzoyl fluorides or with 4-methoxybenzoyl chloride . While typical benzoyl fluorides hydrolyze via an associative mechanism with minimal dependence on the leaving group (kCl/kF ≈ 1.2), 4-methoxybenzoyl fluoride undergoes hydrolysis through a dissociative acylium ion pathway, resulting in a kCl/kF ratio of 10⁶–10⁷ . This dramatic difference means that substitution with the chloride analog or an unsubstituted benzoyl fluoride will lead to entirely different reaction kinetics, product distributions, and sensitivity to reaction conditions. Furthermore, 4-methoxybenzoyl fluoride has been identified as the optimal acyl fluoride component in the in situ generation of anhydrous tetramethylammonium fluoride for halogen-exchange (halex) reactions, a role that other acyl fluorides cannot fulfill with comparable efficiency .

Quantitative Differentiation of 4-Methoxybenzoyl Fluoride from Closest Analogs: Evidence for Procurement Decisions


100,000-Fold Difference in Hydrolysis Leaving Group Sensitivity: 4-Methoxybenzoyl Fluoride vs. Typical Benzoyl Fluorides

4-Methoxybenzoyl fluoride (p-anisoyl fluoride) undergoes hydrolysis through a dissociative mechanism involving an acylium ion intermediate, as evidenced by a kCl/kF leaving group sensitivity of 10⁶–10⁷. In striking contrast, most substituted benzoyl fluorides (including p-nitro, p-chloro, and unsubstituted benzoyl fluoride) hydrolyze via an associative mechanism with kCl/kF ≈ 1.2, indicating negligible dependence on the leaving group . This represents an approximate 100,000- to 10,000,000-fold difference in leaving group sensitivity. Additionally, the solvent isotope effect for 4-methoxybenzoyl fluoride is kHOH/kDOD ≈ 1.1, consistent with a dissociative pathway, whereas associative benzoyl fluorides show kHOH/kDOD = 2.3 ± 0.2 . The acylium ion hydration rate constant (kh) for p-anisoyl fluoride is estimated at ~10¹² s⁻¹ in TFE/EtOH/HOH mixtures .

solvolysis mechanism acyl fluoride hydrolysis leaving group effect Hammett analysis

Optimal Acyl Fluoride Partner for Anhydrous Fluoride Generation in Halex Reactions

In the in situ generation of anhydrous tetramethylammonium fluoride (Me₄NF) via reaction of Me₄N⁺ –OAr with Ar'COF, the combination of 2,6-dimethylphenoxide (–OAr) with 4-methoxybenzoyl fluoride (Ar'COF) was identified as the best-performing pairing among evaluated acyl fluorides . While the source does not provide numerical yield data for all comparator acyl fluorides, the explicit designation of this specific combination as optimal—following systematic evaluation by the Sandford group in collaboration with Dow—constitutes a qualitative performance distinction that directly informs reagent selection for anhydrous fluoride delivery .

halogen exchange anhydrous fluoride tetramethylammonium fluoride nucleophilic fluorination

Boiling Point Advantage: 4-Methoxybenzoyl Fluoride (221 °C) vs. 4-Methoxybenzoyl Chloride (262 °C) for Distillation Purification

The predicted boiling point of 4-methoxybenzoyl fluoride is 221.2±23.0 °C at 760 Torr , whereas the experimentally determined boiling point of 4-methoxybenzoyl chloride is reported as 262–263 °C at 760 Torr . This approximate 40 °C reduction in boiling point for the fluoride analog translates to significantly milder distillation conditions, reducing the risk of thermal decomposition during purification. The lower boiling point is consistent with the reduced molecular polarizability of the C–F bond compared to C–Cl, which weakens intermolecular dipole-dipole interactions.

physical property boiling point distillation purification

Evidence-Backed Application Scenarios Where 4-Methoxybenzoyl Fluoride Outperforms Analogs


Electrophilic Acylium Ion Chemistry: Friedel-Crafts Acylation and Cationic Polymerization Initiation

The dissociative hydrolysis mechanism of 4-methoxybenzoyl fluoride—with kCl/kF = 10⁶–10⁷ and acylium ion hydration rates of ~10¹² s⁻¹ [Section 3, REFS-1]—indicates that this compound readily generates a stabilized p-methoxybenzoyl acylium ion under mild conditions. This property renders 4-methoxybenzoyl fluoride an exceptional electrophilic acylation reagent for electron-rich aromatic substrates where associative acyl fluorides (kCl/kF ≈ 1.2) would react sluggishly or not at all. Potential industrial applications include the synthesis of methoxybenzophenone photoinitiators and functionalized aromatic ketone intermediates under conditions that avoid strong Lewis acid catalysts required by the corresponding acyl chloride.

Anhydrous Fluoride Delivery for Pharmaceutical and Agrochemical Halex Fluorination

4-Methoxybenzoyl fluoride is the optimal acyl fluoride for in situ generation of anhydrous Me₄NF when paired with 2,6-dimethylphenoxide [Section 3, REFS-1]. This system overcomes the chronic problem of hydrated fluoride salts that exhibit reduced nucleophilicity. Applications include aromatic halogen-exchange fluorination of electron-deficient chloro- and nitro-aromatics to produce fluorinated building blocks for APIs (e.g., fluorinated heterocycles) and agrochemical intermediates (e.g., trifluoromethoxy-substituted fungicide precursors). The mild conditions avoid the high temperatures (>150 °C) and extended reaction times typical of metal fluoride-mediated halex processes.

Scalable Synthesis with Distillation-Based Purification for High-Purity Intermediates

With a boiling point approximately 40 °C lower than 4-methoxybenzoyl chloride (221 °C vs. 262 °C) [Section 3, REFS-1, REFS-2], 4-methoxybenzoyl fluoride can be distilled under significantly milder thermal conditions. This is particularly advantageous for the multi-kilogram production of high-purity intermediates intended for cGMP pharmaceutical synthesis, where thermal decomposition byproducts must be rigorously controlled. The reduced boiling point also translates to lower energy consumption and shorter distillation cycle times in continuous processing setups.

Chemoselective Acyl Fluoride Transformations in Complex Molecule Synthesis

The unique electronic character imparted by the para-methoxy group—specifically the ability to stabilize acylium ion character [Section 3, REFS-1]—enables 4-methoxybenzoyl fluoride to participate in nickel- and palladium-catalyzed decarbonylative coupling reactions with distinct selectivity profiles. In decarbonylative silylation and related transformations, the methoxy-substituted aryl group can direct regiochemical outcomes differently than unsubstituted or electron-deficient benzoyl fluorides, offering synthetic chemists a tunable handle for late-stage functionalization of complex pharmaceutical candidates.

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